molecular formula C8H12N2S B2525586 4-Methyl-2-(pyrrolidin-3-yl)thiazole CAS No. 1257521-56-4

4-Methyl-2-(pyrrolidin-3-yl)thiazole

Cat. No. B2525586
CAS RN: 1257521-56-4
M. Wt: 168.26
InChI Key: ACPQVAZLVXNZMH-UHFFFAOYSA-N
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Description

“4-Methyl-2-(pyrrolidin-3-yl)thiazole” is a chemical compound with the CAS Number: 1257521-56-4 . It has a molecular weight of 168.26 . The IUPAC name for this compound is 4-methyl-2-(3-pyrrolidinyl)-1,3-thiazole .


Molecular Structure Analysis

The InChI code for “4-Methyl-2-(pyrrolidin-3-yl)thiazole” is 1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“4-Methyl-2-(pyrrolidin-3-yl)thiazole” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “4-Methyl-2-(pyrrolidin-3-yl)thiazole” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Kinase Inhibition

Compounds with the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Antibacterial Activity

The structure-activity relationship (SAR) investigation showed that with certain N′-substituents, antibacterial activity increased . This suggests that “4-Methyl-2-(pyrrolidin-3-yl)thiazole” could potentially be modified for antibacterial applications.

Spectroscopic Studies

A molecule similar to “4-Methyl-2-(pyrrolidin-3-yl)thiazole” has been synthesized and its structural analysis was performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . This suggests that “4-Methyl-2-(pyrrolidin-3-yl)thiazole” could also be used in spectroscopic studies.

Quantum Chemical Calculations

The structural properties and quantum chemical calculations of a similar molecule were carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . This suggests that “4-Methyl-2-(pyrrolidin-3-yl)thiazole” could be used in quantum chemical calculations.

Nonlinear Optics (NLO) Analysis

The NLO analysis of a similar molecule was investigated . This suggests that “4-Methyl-2-(pyrrolidin-3-yl)thiazole” could potentially be used in NLO analysis.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-methyl-2-pyrrolidin-3-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQVAZLVXNZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(pyrrolidin-3-yl)thiazole

CAS RN

1257521-56-4
Record name 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate (90 mg, 0.34 mmol) in TFA/CH2Cl2 (20%, 2 mL) was stirred at rt for 1 h and concentrated to give 4-methyl-2-(pyrrolidin-3-yl)thiazole (55 mg, 98%) as a yellow oil.
Name
tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
2 mL
Type
solvent
Reaction Step One

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